![molecular formula C18H24N2O6 B8254550 (3R,4R)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B8254550.png)
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Influenza Neuraminidase Inhibitors
This compound has been utilized in the design and synthesis of influenza neuraminidase inhibitors. For example, Wang et al. (2001) describe the development of potent inhibitors of influenza neuraminidase, focusing on the synthesis of core structures that include tert-butyl and benzyloxy carbonyl functionalities. These structures were instrumental in accelerating the identification of potent neuraminidase inhibitors (Wang et al., 2001).
Structural Analysis of Chemical Compounds
The compound has been used in crystallography and structural analysis. Yuan et al. (2010) explored the crystal structure of a related compound, highlighting its conformation and intermolecular interactions, which are crucial for understanding the compound's properties and potential applications (Yuan et al., 2010).
Synthesis of Edeine Analogs
The compound has been used in synthesizing orthogonally protected derivatives for the synthesis of edeine analogs, as demonstrated by Czajgucki et al. (2003). These analogs are important in the development of novel pharmaceuticals (Czajgucki et al., 2003).
Pyrrolidine Azasugars Synthesis
Huang Pei-qiang (2011) reported a convenient asymmetric synthesis of a protected polyhydroxylated pyrrolidine, a key intermediate for the synthesis of pyrrolidine azasugars. This synthesis is significant in the field of medicinal chemistry and drug development (Huang Pei-qiang, 2011).
Anti-Microbial Activity
Pund et al. (2020) explored the synthesis of new compounds starting from a similar compound and evaluated their anti-microbial activities. The discovery of compounds with strong activities against various microorganisms has implications for the development of new antimicrobial agents (Pund et al., 2020).
properties
IUPAC Name |
(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(15(21)22)14(10-20)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZPPCRYQXSVCL-KGLIPLIRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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